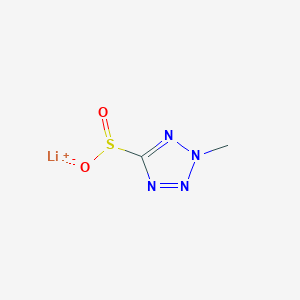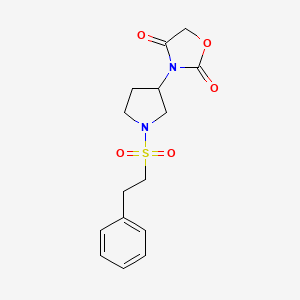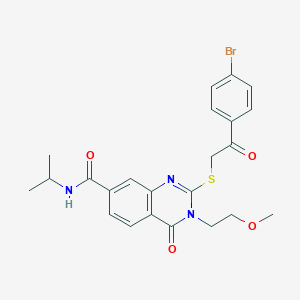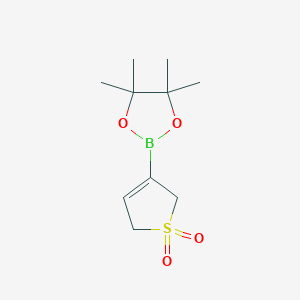
6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine, or 6-TFP, is a heterocyclic compound with a wide range of potential applications in the scientific research field. It is a highly versatile compound with many potential uses, such as in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst for various reactions. 6-TFP is also known for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Complex Formation and Characterization
6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine has been utilized in the synthesis and characterization of Rh(III) mixed ligand polypyridine type complexes. These complexes exhibit π–π* absorption and emission properties and provide insights into the coordination chemistry involving pyridyl triazole ligands (Burke et al., 2004).
Pharmaceutical Market Potential
Research indicates the biological activity and pharmaceutical market potential of heterocycles containing 1,2,3,4-teterazoles and 1,2,4-triazoles. Compounds incorporating these structures demonstrate a broad spectrum of biological action and low toxicity. This highlights the significance of these compounds in modern pharmaceutical development (Hulina & Kaplaushenko, 2017).
Drug Delivery Systems
The compound is relevant in the development of drug delivery systems. For instance, water-soluble metalla-cages were designed for the encapsulation of lipophilic pyrenyl derivatives, including biologically relevant structures. These systems exhibit significant cytotoxicity against cancer cells, indicating their potential in medical applications (Mattsson et al., 2010).
Photoredox Catalysis
The compound finds use in photoredox catalysis. Eosin Y, an organic dye, was activated as a photoredox catalyst to afford good yields of 2,4,6-triarylpyridines. This process demonstrates the utility of this compound in synthetic organic chemistry (Rohokale et al., 2016).
Extraction and Separation Processes
2,6-Bis(triazinyl)pyridines containing this compound have been studied for their potential in separating americium(III) from europium(III) in nuclear waste management. The molecules' resistance to hydrolysis and radiolysis and their ability to enhance separations of americium(III) from europium(III) highlight their importance in this field (Hudson et al., 2006).
Anticancer Evaluation
Compounds like 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and related derivatives have been synthesized from isonicotinic acid hydrazide and evaluated for their anticancer activity against various cancer cell lines. The results showed significant cytotoxicity, indicating the role of such compounds in cancer treatment (Abdo & Kamel, 2015).
Propriétés
IUPAC Name |
6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)6-3-5(12)4-13-7(6)16-14-1-2-15-16/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWISYPZSGXHJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2647262.png)





![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)





![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)
![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)